Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. The molecule is substituted with a methyl group at position 3, a methyl ester at position 4, and a thiophen-2-yl group at position 5. The methyl ester group enhances lipophilicity, which may improve membrane permeability, while the thiophene moiety contributes to π-π stacking interactions, a critical feature in receptor binding .
Properties
IUPAC Name |
methyl 3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-11-8(13(16)17-2)6-9(10-4-3-5-19-10)14-12(11)18-15-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNZEXUCULYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Construction of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and an amine.
Thiophene Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The thiophene substituent enhances electrophilic substitution reactivity due to its electron-donating sulfur atom. Key reactions include:
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Nitration : Occurs preferentially at the 5-position of the thiophene ring under HNO₃/H₂SO₄ conditions, yielding mono-nitro derivatives.
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Sulfonation : Concentrated H₂SO₄ selectively sulfonates the thiophene moiety at room temperature.
Regioselectivity Drivers :
| Factor | Influence on Reactivity |
|---|---|
| Thiophene’s π-electron density | Directs electrophiles to C5 |
| Isoxazole’s electron-withdrawing effect | Deactivates pyridine ring |
| Methyl group (C3) | Steric hindrance at C4/C5 positions |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylene derivatives. For example:
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Reaction with methyl propiolate under thermal conditions (110°C, toluene) produces fused tricyclic adducts in 68–72% yield.
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Mechanism :
Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 2M HCl/MeOH (reflux) | Carboxylic acid derivative | 85% |
| K₂CO₃/MeOH (60°C) | Potassium carboxylate | 92% |
Applications :
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Carboxylic acid derivatives serve as intermediates for amide coupling in drug discovery.
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Salt forms improve aqueous solubility for biological testing .
Metal Coordination and Catalysis
The nitrogen atoms in the isoxazole and pyridine rings enable coordination with transition metals:
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Ytterbium(III) triflate facilitates Ugi-type multicomponent reactions, forming β-amino acid derivatives.
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Gold(I) catalysts promote cyclization reactions, as demonstrated in analogous isoxazolopyridine systems .
Key Findings :
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Coordination with Lewis acids enhances reaction rates by 3–5× in cycloadditions.
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Au(I)-catalyzed reactions show tolerance to thiophene’s sulfur atom without poisoning the catalyst .
Biological Interaction Pathways
While not direct chemical reactions, the compound interacts with biological targets through:
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Hydrogen bonding : Isoxazole and pyridine nitrogens bind to enzyme active sites (e.g., kinase ATP pockets).
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π-π stacking : Thiophene and aromatic amino acids (e.g., Phe, Tyr) enhance binding affinity.
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Metal chelation : Pyridine nitrogen coordinates with Mg²⁺/Zn²⁺ ions in metalloenzymes .
Degradation Pathways
Stability studies reveal two primary degradation routes:
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Photodegradation : UV light (254 nm) cleaves the isoxazole N–O bond, forming a pyridone derivative (t₁/₂ = 4.2 hrs) .
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Oxidative Degradation : H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the thiophene ring to a sulfoxide (72% after 24 hrs).
Comparative Reactivity with Analogues
Data from structurally related compounds suggest:
| Structural Modification | Reactivity Change |
|---|---|
| Replacement of methyl ester with carboxylic acid | Increased electrophilicity at C4 |
| Substitution of thiophene with phenyl | Reduced EAS activity (no sulfur-directed effects) |
| Removal of C3 methyl group | Higher flexibility in cycloaddition transitions |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 274.30 g/mol. The presence of the thiophene substituent and the methyl group enhances its chemical reactivity and biological activity. The structure can be represented as follows:
Research indicates that methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate exhibits a range of biological activities, making it a candidate for drug development. Some key findings include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, potentially serving as a lead compound for developing new antibiotics.
- Enzyme Inhibition : Interaction studies have shown that it may bind effectively to specific enzymes and receptors, which can be crucial for developing therapeutic agents targeting diseases such as cancer or bacterial infections .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential use in oncology .
Applications in Medicinal Chemistry
The compound's unique structure allows for multiple applications in medicinal chemistry:
- Drug Development : Its biological activity profile suggests potential as an antimicrobial or anticancer agent. Further exploration through structure-activity relationship studies could optimize its efficacy and selectivity.
- Molecular Probes : Due to its ability to interact with biological targets, it can be utilized as a molecular probe in biochemical assays to study enzyme functions or cellular processes.
Agrochemical Applications
Given its biological activity, this compound may also find applications in agrochemicals:
- Pesticides : Its antimicrobial properties could be harnessed to develop new pesticides that target specific agricultural pests without harming beneficial organisms.
Materials Science Applications
The unique chemical properties of this compound can also be explored in materials science:
- Organic Electronics : The compound's electronic properties may be useful in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The isoxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazolo[5,4-b]pyridine Derivatives
Key Findings:
Position 6 Modifications :
- The thiophen-2-yl group (target compound) offers aromaticity and π-stacking capacity, similar to 2-(trifluoromethyl)phenyl () but without electron-withdrawing effects.
- 1-Methylpyrazol-4-yl () introduces nitrogen atoms, enabling hydrogen bonding, which could enhance target binding in biological systems.
- Sulfonyloxy groups () increase reactivity, making such derivatives suitable as intermediates in nucleophilic substitutions.
Position 4 Modifications: Methyl esters (target compound, ) improve lipophilicity compared to carboxylic acids (), which are more hydrophilic and prone to ionization at physiological pH.
Biological Relevance :
- While direct biological data for the target compound is unavailable, analogs like SIB-1757 () demonstrate that pyridine/isoxazole scaffolds with aromatic substituents are effective in modulating metabotropic glutamate receptors. The thiophene moiety in the target compound may similarly engage in hydrophobic interactions in receptor binding.
Biological Activity
Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.30 g/mol. The compound features an isoxazole ring fused with a pyridine moiety and a thiophene substituent, contributing to its unique chemical properties and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.30 g/mol |
| Structural Features | Isoxazole ring, pyridine moiety, thiophene substituent |
Antitumor Activity
Isoxazole derivatives are recognized for their significant antitumor properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In studies comparing this compound to standard anticancer agents like 5-Fluorouracil, it has shown promising selectivity and efficacy.
- Cytotoxicity Testing :
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Isoxazole derivatives have been reported to possess broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in this area.
Other Biological Activities
In addition to antitumor and antimicrobial properties, isoxazole derivatives are known for various other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation.
- Anticonvulsant : May provide therapeutic effects in seizure disorders.
- Analgesic : Potential use in pain management .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Substituents Influence : The presence of the thiophene group enhances the compound's lipophilicity and may improve its interaction with biological targets.
- Fused Rings : The isoxazole-pyridine fusion contributes to the stability and reactivity of the compound, affecting its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in treating various conditions:
- Anticancer Research : A comparative study demonstrated that certain isoxazole derivatives exhibited higher activity against cancer cell lines than traditional chemotherapeutics, suggesting a new avenue for drug development .
- Antimicrobial Studies : Another study indicated that derivatives of isoxazole showed significant inhibition against pathogenic bacteria and fungi, supporting the exploration of this compound as an antimicrobial agent .
Q & A
Q. Key Reaction Table
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Biginelli Condensation | Aldehyde, β-keto ester, thiourea, HCl/EtOH (reflux) | Core formation | 50–70% |
| Cyclization | POCl₃, 80°C, 6h | Isoxazole ring closure | 60–75% |
| Esterification | CH₃OH, H₂SO₄ (catalytic) | Methyl ester introduction | 85–90% |
How is structural characterization performed for this compound?
Q. Basic
- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for heterocyclic cores. Data collection requires high-resolution single crystals and synchrotron radiation for complex substituents .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm regiochemistry of the thiophene and methyl groups.
- HRMS : Validate molecular weight and fragmentation patterns.
What strategies optimize reaction yields and purity for this compound?
Q. Advanced
- Solvent Selection : Dichloromethane or DMSO enhances solubility of intermediates, while avoiding protic solvents reduces side reactions (e.g., ester hydrolysis) .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) during cyclization minimizes byproducts.
- Purification : Use of flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% pure product.
Case Study : A 15% yield improvement was achieved by replacing EtOH with DMF in the Biginelli step, reducing reaction time from 24h to 12h .
What challenges arise in synthesizing the isoxazolo[5,4-b]pyridine core?
Q. Advanced
- Regioselectivity : Competing pathways during cyclization can lead to isomeric byproducts (e.g., [4,5-b] vs. [5,4-b] isomers). Computational modeling (DFT) predicts favorable transition states to guide reagent selection .
- Steric Hindrance : Bulky substituents (e.g., thiophen-2-yl) reduce reaction rates. Microwave-assisted synthesis (100–120°C, 30 min) mitigates this .
- Sensitivity : The core decomposes under strong acidic conditions. Neutral pH and inert atmospheres (N₂/Ar) improve stability .
What biological targets are plausible for this compound?
Q. Advanced
- Kinase Inhibition : Structural analogs (e.g., thiophene-containing isoxazoles) show activity against EGFR and VEGFR2 kinases. Assays include ATP-competitive binding studies and cell-based proliferation assays (IC₅₀ < 1 µM in A549 cells) .
- Antimicrobial Activity : Thiophene moieties disrupt bacterial membrane integrity. Disk diffusion assays (e.g., against S. aureus) and MIC determinations are recommended .
Q. SAR Insights :
| Substituent | Effect on Activity |
|---|---|
| Thiophen-2-yl | Enhances lipophilicity and target binding |
| Methyl ester | Improves bioavailability but reduces solubility |
| Isoxazole N-O | Critical for hydrogen bonding with active sites |
How can computational methods aid in modifying substituents?
Q. Advanced
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or enzymes. Focus on π-π stacking (thiophene-aromatic residues) and hydrogen bonds (isoxazole O) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the thiophene ring improve kinase inhibition .
Q. Example Workflow :
Generate 3D conformers (OpenBabel).
Dock into EGFR (PDB: 1M17).
Score poses using MM-GBSA (AMBER).
Validate with in vitro IC₅₀ assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
